molecular formula C15H13N B1626427 2-(2-methylphenyl)-1H-Indole CAS No. 537684-22-3

2-(2-methylphenyl)-1H-Indole

Cat. No. B1626427
M. Wt: 207.27 g/mol
InChI Key: SUNOPHTUNNAFGB-UHFFFAOYSA-N
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Description

The compound “2-(2-methylphenyl)-1H-Indole” belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene and a pyrrole ring fused together . The “2-methylphenyl” group indicates a methyl group attached to the second carbon of the phenyl ring .


Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. Indoles are known to undergo electrophilic substitution, mainly at position 3, and can act as nucleophiles and bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-methylphenyl)-1H-Indole” would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups all influence these properties .

Safety And Hazards

The safety and hazards associated with “2-(2-methylphenyl)-1H-Indole” would depend on various factors including its physical and chemical properties, how it’s used, and how it’s handled or stored .

Future Directions

The future directions in the research and application of “2-(2-methylphenyl)-1H-Indole” would depend on the findings of current research, its potential uses, and the challenges encountered in its synthesis and handling .

properties

IUPAC Name

2-(2-methylphenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-11-6-2-4-8-13(11)15-10-12-7-3-5-9-14(12)16-15/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNOPHTUNNAFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476843
Record name 2-o-Tolyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylphenyl)-1H-Indole

CAS RN

537684-22-3
Record name 2-o-Tolyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Wu - 2019
Number of citations: 2
南條毅 - 2015 - repository.kulib.kyoto-u.ac.jp
芳香族化合物の効率的合成 (論文内容の要旨) 遷移金属触媒は通常の反応では不可能なユニークかつ効率的な合成を可能とするため, 近年活発に研究されている分野である. その中でもパラジウム…
Number of citations: 4 repository.kulib.kyoto-u.ac.jp

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